1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may involve the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substituents being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE depends on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole: Similar structure with a different position of the methyl group.
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(phenyl)oxazole: Lacks the methyl group on the phenyl ring.
4-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(m-tolyl)thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-15-4-3-5-16(14-15)19-23-20(21(28-19)25-12-10-24(2)11-13-25)29(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQNFQMXLLTMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.